N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
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Overview
Description
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound known for its significant biological activity. The structure of the compound includes a 1H-1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common feature in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Pharmacokinetics
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would need to be determined through experimental studies. The presence of a piperidine ring could potentially influence these properties, as piperidine is a common feature in many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following steps:
Formation of 1H-1,2,3-triazole ring: This is usually achieved through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the 4-fluorophenyl group:
Formation of the piperidine ring: This can be synthesized separately and then attached to the 1H-1,2,3-triazole ring via a carbonyl group.
Formation of the benzamide group: The benzamide group is introduced in the final step, completing the synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often follows similar synthetic routes but is optimized for large-scale production. This may involve continuous flow reactions, the use of more efficient catalysts, and automated processes to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide group.
Reduction: Reduction reactions may occur at the carbonyl groups within the molecule.
Substitution: The fluorophenyl group can be involved in substitution reactions, often via electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products
Oxidation reactions may produce carboxylic acids or other oxidized forms of the compound.
Reduction reactions may lead to alcohols or amines.
Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
The compound has been widely used in various scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity of 1H-1,2,3-triazoles and piperidine derivatives.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Preliminary research suggests it might have therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: The compound's derivatives can be used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Uniqueness
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the specific placement of the fluorophenyl group, which enhances its biological activity and specificity compared to its analogs.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and application development.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a carbonyl group. The synthesis typically involves multi-step reactions, including cycloaddition and functionalization of the triazole ring. For example, the synthesis of related triazole derivatives has been documented, showcasing methods that yield high purity and significant yields .
Table 1: Structural Components of the Compound
Component | Description |
---|---|
Triazole Ring | A five-membered ring containing three nitrogen atoms |
Piperidine Moiety | A six-membered saturated ring with one nitrogen atom |
Carbonyl Group | A functional group (C=O) contributing to reactivity |
Anticancer Properties
Recent studies have indicated that derivatives of triazoles exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. One study reported a triazole derivative that induced apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .
Case Study: Anticancer Activity Against Breast Cancer
A derivative of the compound was tested on breast cancer cells, demonstrating:
- Cell Proliferation Inhibition : Significant reduction in cell viability.
- Mechanism of Action : Induction of G2/M phase arrest and apoptosis through ROS production.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. In vitro studies have shown that certain triazole derivatives can inhibit viral replication. For example, compounds with similar structural features demonstrated promising activity against SARS-CoV-2 spike protein with IC50 values around 75 nM .
Table 2: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound appear to be multifaceted:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Oxidative Stress : Increasing reactive oxygen species (ROS) levels leading to cellular damage.
- Inhibition of Viral Proteins : Blocking essential viral proteins necessary for replication.
Properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSERBWRKHNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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